molecular formula C12H14N2O3S B345469 1-(4-Propoxyphenyl)sulfonylimidazole CAS No. 898644-54-7

1-(4-Propoxyphenyl)sulfonylimidazole

Cat. No.: B345469
CAS No.: 898644-54-7
M. Wt: 266.32g/mol
InChI Key: LYQJXJJPQBWPQS-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)sulfonylimidazole is a synthetic sulfonylimidazole derivative characterized by a propoxyphenyl group attached to the sulfonyl moiety of an imidazole core. This structure combines the electron-withdrawing sulfonyl group with the alkoxy-substituted aromatic ring, influencing its physicochemical properties and biological interactions. aureus) .

Properties

CAS No.

898644-54-7

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32g/mol

IUPAC Name

1-(4-propoxyphenyl)sulfonylimidazole

InChI

InChI=1S/C12H14N2O3S/c1-2-9-17-11-3-5-12(6-4-11)18(15,16)14-8-7-13-10-14/h3-8,10H,2,9H2,1H3

InChI Key

LYQJXJJPQBWPQS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Sulfonylimidazole Derivatives with Varied Aryl Substituents

The sulfonyl group’s aryl substituent significantly impacts molecular properties. For example:

Compound Name Aryl Substituent Molecular Formula Key Features
1-(4-Propoxyphenyl)sulfonylimidazole 4-Propoxyphenyl C₁₂H₁₄N₂O₃S Ether linkage (propoxy) enhances solubility and H-bonding potential
1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole 2,4,6-Trimethylphenyl C₁₂H₁₄N₂O₂S Methyl groups increase lipophilicity; no ether oxygen for H-bonding

Key Findings :

  • The propoxyphenyl group’s ether oxygen may improve aqueous solubility compared to the trimethylphenyl analog, which relies on hydrophobic interactions.

Compounds with 4-Propoxyphenyl Moieties but Different Cores

The 4-propoxy substitution is shared across diverse scaffolds, influencing target specificity:

Quinoline Derivatives (e.g., 2-(4-Propoxyphenyl)quinoline)
  • Activity: Demonstrated >65% inhibition of S. aureus NorA efflux pump at 50 µM, surpassing many natural flavones .
  • Structural Insight: The quinoline core’s planar structure may enhance DNA intercalation or efflux pump binding, whereas the imidazole core in 1-(4-propoxy phenyl)sulfonylimidazole offers a smaller, more flexible scaffold.
Benzamide Derivatives (e.g., Compound 7 in )
  • Structure: N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide .

Imidazole Derivatives with Alkoxyaryl Substituents

describes 1-(2-(4-Methoxyphenyl)-2-(3-(4-Methoxyphenyl)propoxy)ethyl)-1H-imidazole hydrochloride, highlighting:

  • Substituent Effects : Dual methoxy groups may reduce steric hindrance compared to propoxy, altering receptor binding kinetics.
  • Physicochemical Properties: The hydrochloride salt improves water solubility, a formulation advantage over non-ionic sulfonylimidazoles .

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